molecular formula C25H22ClN5O2S B12156440 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12156440
M. Wt: 492.0 g/mol
InChI Key: CGZRXLFXIVTNGR-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and methylphenyl groups adds to its unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of Chlorophenyl and Methylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions, where the triazole ring acts as a nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiols or disulfides as reagents.

    Formation of the Acetohydrazide Moiety: This step involves the condensation of the triazole derivative with an acetohydrazide, typically under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s triazole ring is of interest due to its potential bioactivity. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development and biological studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the triazole ring and aromatic groups suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The aromatic groups may enhance binding affinity through hydrophobic interactions, while the sulfanyl and acetohydrazide moieties could participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O2S/c1-16-3-5-19(6-4-16)24-29-30-25(31(24)21-11-9-20(26)10-12-21)34-15-23(33)28-27-17(2)18-7-13-22(32)14-8-18/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-17+

InChI Key

CGZRXLFXIVTNGR-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=C(C)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.